2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole
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Overview
Description
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrole ring substituted with three methyl groups and a dicyanovinyl group, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole typically involves the reaction of 3,4,5-trimethylpyrrole with a dicyanovinylating agent under controlled conditions. One common method includes the use of malononitrile and an appropriate base to facilitate the formation of the dicyanovinyl group. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and stringent quality control measures ensures the production of this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the dicyanovinyl group.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with hydrogenated dicyanovinyl groups.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole has been explored for its applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole involves its interaction with molecular targets through various pathways:
Intramolecular Charge Transfer (ICT): The compound exhibits ICT, which is crucial for its fluorescence properties.
Twisted Intramolecular Charge Transfer (TICT): This mechanism contributes to the compound’s ability to act as a molecular rotor, affecting its fluorescence in different environments.
Isomerization: The compound can undergo isomerization, which plays a role in its photophysical behavior.
Comparison with Similar Compounds
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole can be compared with other similar compounds, such as:
1-(2,2-Dicyanovinyl)-2,5-dimethoxybenzene: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.
9-(2,2-Dicyanovinyl)julolidine: Known for its use as a fluorescent molecular rotor, similar to this compound, but with a different core structure.
2,2-Dicyanovinyl-end-capped oligothiophenes: Used in organic solar cells, showcasing the versatility of the dicyanovinyl group in different chemical contexts.
These comparisons highlight the unique properties of this compound, particularly its potential in fluorescence-based applications and its distinct reactivity profile.
Properties
CAS No. |
59435-04-0 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H11N3/c1-7-8(2)11(14-9(7)3)4-10(5-12)6-13/h4,14H,1-3H3 |
InChI Key |
VRFLMOWAOIAOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C)C=C(C#N)C#N)C |
Origin of Product |
United States |
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